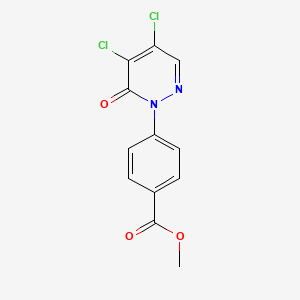

Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate

CAS No.: 1000930-84-6

Cat. No.: VC8403489

Molecular Formula: C12H8Cl2N2O3

Molecular Weight: 299.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000930-84-6 |

|---|---|

| Molecular Formula | C12H8Cl2N2O3 |

| Molecular Weight | 299.11 g/mol |

| IUPAC Name | methyl 4-(4,5-dichloro-6-oxopyridazin-1-yl)benzoate |

| Standard InChI | InChI=1S/C12H8Cl2N2O3/c1-19-12(18)7-2-4-8(5-3-7)16-11(17)10(14)9(13)6-15-16/h2-6H,1H3 |

| Standard InChI Key | FYQYEPQRYXBONA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl |

Introduction

Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate is a synthetic organic compound belonging to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The compound's structure includes a pyridazine ring substituted with chlorine atoms and a benzoate ester group, making it a potential candidate for pharmacological studies.

Synthesis Pathways

The synthesis of methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate typically involves:

-

Formation of the Pyridazine Core:

-

Starting with hydrazine derivatives reacting with dicarbonyl compounds under controlled conditions.

-

-

Chlorination:

-

Introduction of chlorine atoms at specific positions on the pyridazine ring using chlorinating agents like phosphorus oxychloride ().

-

-

Esterification:

-

The benzoate moiety is introduced via esterification reactions involving methyl alcohol and benzoic acid derivatives.

-

These steps require precise temperature control and purification techniques to ensure high yield and purity.

Applications in Medicinal Chemistry

Pyridazinone derivatives, including methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate, have shown promise in various therapeutic areas:

-

Antihypertensive Agents:

-

Pyridazinones are explored for their vasodilatory effects by inhibiting phosphodiesterase enzymes.

-

-

Anti-inflammatory Properties:

-

The presence of electron-withdrawing groups enhances anti-inflammatory activity by modulating prostaglandin synthesis.

-

-

Anticancer Research:

-

Chlorinated pyridazines are being studied for their ability to inhibit tumor cell proliferation through apoptosis induction.

-

Biological Activity Studies

Preliminary studies on similar compounds suggest:

| Activity | Findings |

|---|---|

| Cytotoxicity | Effective against certain cancer cell lines with IC50 values in the micromolar range |

| Enzyme Inhibition | Inhibits phosphodiesterase enzymes, improving cardiovascular outcomes |

| Antibacterial | Moderate activity against Gram-positive bacteria |

Further in vitro and in vivo studies are required to confirm these activities for this specific compound.

Analytical Characterization

The compound can be characterized using the following techniques:

-

Nuclear Magnetic Resonance (NMR):

-

-NMR and -NMR provide insights into hydrogen and carbon environments.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups through characteristic absorption bands (e.g., ketone at ~1700 cm).

-

-

X-ray Crystallography:

-

Determines three-dimensional molecular geometry and intermolecular interactions.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume